Pyrrole-2-carboxaldehyde
Overview
Description
Synthesis Analysis
Pyrrole-2-carboxaldehyde can be synthesized through multiple pathways. A notable method involves the regiocontrolled synthesis from acyclic starting materials, utilizing a Barton-Zard pyrrole synthesis followed by conversion to the carboxaldehyde form. This approach allows for the synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes, which are valuable scaffolds in organic synthesis (Coffin et al., 2006). Another method includes the oxidative annulation and direct Csp3-H to C═O oxidation, presenting an efficient route to pyrrole-2-carbaldehyde derivatives from various precursors (Wu et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrole-2-carboxaldehyde has been elucidated through various spectroscopic techniques, including FT-IR, NMR, UV–Visible, and mass spectroscopy. Studies reveal that pyrrole-2-carboxaldehydes exhibit distinct structural characteristics, such as intramolecular hydrogen bonding, which significantly influences their chemical reactivity and physical properties (Rawat & Singh, 2015).
Chemical Reactions and Properties
Pyrrole-2-carboxaldehyde participates in a variety of chemical reactions, including condensation reactions to form Schiff bases, which are pivotal in synthesizing coordination compounds and polymers with significant biological and catalytic activities (Singh et al., 2010). Moreover, it undergoes organocatalytic reactions, such as the Mannich/cyclization/aromatization sequence, to produce substituted pyrrole carboxaldehydes, demonstrating its versatility in synthesizing heterocyclic compounds (Kumar et al., 2012).
Scientific Research Applications
Pharmaceutical Synthesis : Coffin et al. (2006) demonstrated a regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides, highlighting the potential for efficient pharmaceutical production (Coffin, Roussell, Tserlin, & Pelkey, 2006).
Chemical Characterization : The study by Jones et al. (2000) explored the formation of bis-imines with a 3H-pyrrole structure from Pyrrole-3,4-dicarboxaldehydes, while pyrrole-2-carboxaldehyde and pyrrole-2,5-dicarboxaldehyde produce 1H-pyrroly (Jones, Quintanilla-López, Taheri, Hania, Ozturk, & Zuilhof, 2000).
Chemistry of Cations : Trofimov et al. (2011) found that pyrrole-2-carboxaldehyde oxime cations are stabilized by oxime hydroxyl, leading to stereospecific protonation and Z-configured cations (Trofimov, Ivanov, Ushakov, Afonin, Schmidt, & Mikhaleva, 2011).
Protein Phosphatase Inhibitors : Tarleton and McCluskey (2011) presented a fast and versatile flow chemistry route to 2-phenyl-3-(1H-pyrrol-2-yl)propan-1-amines, potentially useful for creating novel protein phosphatase inhibitors (Tarleton & McCluskey, 2011).
Transition-Metal Cluster Chemistry : Koumousi et al. (2013) showed that 2-pyrrolyloximes enable the synthesis of decanuclear and dodecanuclear Fe(III) cagelike clusters, which have unique properties depending on the starting materials (Koumousi, Routzomani, Nguyen, Giannopoulos, Raptopoulou, Psycharis, Christou, & Stamatatos, 2013).
Antibacterial and Antifungal Applications : Mir et al. (2020) synthesized highly substituted pyrrole-3-carboxaldehydes with significant antibacterial and antifungal activities, comparable to chloramphenicol (Mir, Ramaraju, Vanaparthi, Choudhary, Singh, Sharma, Kant, Singh, Sankaranarayanan, & Kumar, 2020).
Semiconductor Copolymer Synthesis : Gherras et al. (2018) proposed a technique for synthesizing poly (2,5-diyl pyrrole-2-pyrrolyl methine) semiconductor copolymer, which could have applications in rechargeable batteries, sensors, capacitors, LEDs, and solar cells (Gherras, Yahiaoui, Hachemaoui, Belfedal, Dehbi, & Mourad, 2018).
Safety And Hazards
Pyrrole-2-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Future Directions
Pyrrole-2-carboxaldehyde derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Pyrrole-2-carboxaldehyde skeleton . These observations indicate the importance of the Pyrrole-2-carboxaldehyde skeleton in vivo and suggest that molecules containing this skeleton have various biological functions . Future research may focus on the potential use of Pyrrole-2-carboxaldehyde in pharmaceutical applications .
properties
IUPAC Name |
1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKGQVFRTSEPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061392 | |
Record name | 1H-Pyrrole-2-carboxaldehyde | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Pyrrole-2-carboxaldehyde | |
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Record name | 1H-Pyrrole-2-carboxaldehyde | |
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Boiling Point |
216.00 to 218.00 °C. @ 760.00 mm Hg | |
Record name | 1H-Pyrrole-2-carboxaldehyde | |
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Vapor Pressure |
0.32 [mmHg] | |
Record name | Pyrrole-2-carboxaldehyde | |
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Product Name |
Pyrrole-2-carboxaldehyde | |
CAS RN |
1003-29-8 | |
Record name | Pyrrole-2-carboxaldehyde | |
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Record name | Pyrrole-2-carboxaldehyde | |
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Record name | 2-Formylpyrrole | |
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Record name | 1H-Pyrrole-2-carboxaldehyde | |
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Record name | Pyrrole-2-carbaldehyde | |
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Record name | PYRROLE-2-CARBOXALDEHYDE | |
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Record name | 1H-Pyrrole-2-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |
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Melting Point |
50 - 51 °C | |
Record name | 1H-Pyrrole-2-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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